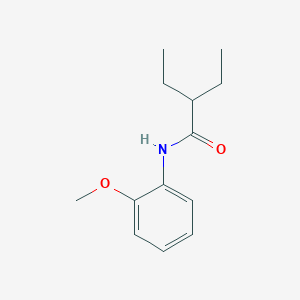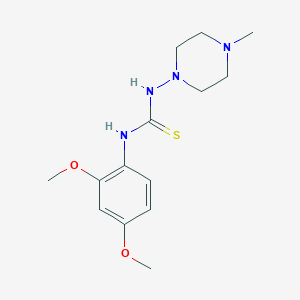
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide, also known as NMNAT2 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential to treat neurodegenerative diseases. In
Mechanism of Action
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor works by inhibiting the activity of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide. This leads to a decrease in the levels of NAD+ and a reduction in the energy production in neurons. However, this also activates a cellular response known as the NAD+ salvage pathway, which increases the levels of NAD+ and promotes neuronal survival.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor has been shown to increase the levels of NAD+ and promote neuronal survival in vitro and in vivo. It has also been found to improve cognitive function in animal models of neurodegenerative diseases. However, the long-term effects of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor on the body are not yet known.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor is its specificity for N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide, which allows for targeted studies of the protein's role in neuronal health. However, the compound's potential toxicity and limited solubility may pose challenges in its use in lab experiments.
Future Directions
There are several future directions for the study of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor. One area of research is the development of more potent and selective inhibitors of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide. Another direction is the investigation of the compound's effects on other cellular processes and pathways. Additionally, the potential use of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor in the treatment of other diseases, such as cancer, is an area of interest.
Synthesis Methods
The synthesis of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor involves the reaction of 4-methyl-3-nitrobenzoic acid with isobutyryl chloride in the presence of a base. The resulting intermediate is then reacted with isopropylmagnesium chloride to form the final product. The purity of the compound is confirmed through NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found that N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide, a protein that is abundant in neurons, plays a crucial role in maintaining the health of neurons. N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzamide inhibitor has been shown to increase the levels of NAD+, a molecule that is important for energy production in cells, and promote neuronal survival.
properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-9(2)14(10(3)4)16-15(18)12-7-6-11(5)13(8-12)17(19)20/h6-10,14H,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUYHXUACWPTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C(C)C)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-4-methyl-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}benzenecarboximidamide](/img/structure/B5753718.png)
![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5753723.png)



![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5753752.png)
![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)



